An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
This guide provides a comprehensive overview of the primary synthetic pathways for 5-methyl-3-phenylisoxazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, including penicillins.[1] The document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.
Introduction: The Significance of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Isoxazole derivatives are a prominent class of heterocyclic compounds known for their diverse biological and pharmaceutical activities, including anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV properties.[2][3] Among these, 5-methyl-3-phenylisoxazole-4-carboxylic acid (MPCA) serves as a crucial building block in organic synthesis. Its structural features, particularly the isoxazole core with carboxylic acid functionality, make it a versatile precursor for more complex molecular architectures.
Compound Properties:
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| CAS Number | 1136-45-4 |
| Melting Point | 192-194 °C |
| Appearance | White to off-white crystalline powder |
Synthetic Pathways: A Comparative Analysis
The synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid can be approached through several distinct pathways. This guide will focus on two of the most prevalent and practical methods: the reaction of benzaldehyde oxime with ethyl acetoacetate and the cyclization of an oxime derived from ethyl benzoylacetate. A third, more modern approach utilizing 1,3-dipolar cycloaddition will also be discussed.
Pathway 1: Condensation of Benzaldehyde Oxime with Ethyl Acetoacetate
This classical approach offers a straightforward route to the isoxazole core. The reaction proceeds through the formation of the ethyl ester of the target molecule, which is subsequently hydrolyzed to yield the final carboxylic acid.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid from benzaldehyde oxime and ethyl acetoacetate.
Mechanistic Insights:
The reaction is catalyzed by a Lewis acid, such as anhydrous zinc chloride, which activates the ethyl acetoacetate for nucleophilic attack by the benzaldehyde oxime. The subsequent cyclization and dehydration lead to the formation of the stable isoxazole ring. The final step is a standard ester hydrolysis under basic conditions, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [2]
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A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is placed in a round-bottomed flask.
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The mixture is gradually heated to 60°C without a solvent for approximately one hour. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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Ethanol is added with stirring for about 30 minutes to precipitate the solid product.
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The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is collected by filtration.
Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic acid [2]
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The crude ethyl ester is treated with a 5% aqueous solution of sodium hydroxide (10 ml) at room temperature.
-
The mixture is stirred for approximately 4 hours, with the reaction monitored by TLC.
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Once the hydrolysis is complete, the reaction mixture is acidified with 2 N hydrochloric acid.
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The precipitated solid is filtered and recrystallized from hot ethanol to yield pure 5-methyl-3-phenylisoxazole-4-carboxylic acid.
Pathway 2: Cyclization of Ethyl Benzoylacetate Oxime
This pathway involves the initial reaction of ethyl benzoylacetate with hydroxylamine to form an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.
Reaction Workflow:
Caption: Workflow for the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid starting from ethyl benzoylacetate.
Mechanistic Considerations:
The initial step is the oximation of the β-keto group of ethyl benzoylacetate. The resulting α-oximino-β-keto ester can then undergo cyclization. This cyclization can be promoted by either acid or base, leading to the formation of the isoxazole ring. The choice of catalyst can influence the regioselectivity of the cyclization, although for this specific substrate, the desired isomer is generally favored.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxo-3-phenylpropanoate
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Dissolve ethyl benzoylacetate (1 mol) in a suitable solvent such as ethanol.
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Add a solution of hydroxylamine hydrochloride (1.1 mol) and a base (e.g., sodium acetate, 1.2 mol) in water.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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The product can be isolated by extraction and purified by recrystallization.
Step 2: Cyclization and Hydrolysis
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The purified ethyl 2-(hydroxyimino)-3-oxo-3-phenylpropanoate is heated in the presence of a dehydrating agent or catalyst (e.g., polyphosphoric acid or a strong base).
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The resulting ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is then hydrolyzed as described in Pathway 1 to afford the final product.
Pathway 3: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
A more modern and highly versatile approach to isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition.[4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, this would involve the reaction of benzonitrile oxide with an ester of 2-butynoic acid.
Conceptual Pathway:
Caption: Conceptual 1,3-dipolar cycloaddition route for the synthesis of the target molecule.
Advantages and Considerations:
This method offers high regioselectivity and is often carried out under mild conditions. The nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation with reagents like sodium hypochlorite or N-chlorosuccinimide. The choice of the alkyne dipolarophile is crucial for introducing the desired substituents at the 4- and 5-positions of the isoxazole ring. While powerful, this method may require more specialized starting materials and reagents compared to the more classical approaches.
Conclusion and Outlook
The synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid is well-established, with several viable pathways available to the synthetic chemist. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific regiochemical control. The classical condensation of benzaldehyde oxime with ethyl acetoacetate remains a robust and frequently employed method. For greater versatility and exploration of analog synthesis, the 1,3-dipolar cycloaddition approach offers significant advantages. Further research in this area may focus on developing more sustainable and efficient catalytic systems for these transformations.
References
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Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. Available from: [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]
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Sarrafi, Y., & Eghtedari, M. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Iranian Journal of Chemistry & Chemical Engineering-International English Edition, 35(2), 9-13. Available from: [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, E69(7), o897. Available from: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]
-
Huisgen, R. (1963). 1,3-Dipolare Cycloadditionen Rückschau und Ausblick. Angewandte Chemie, 75(13), 604-637. Available from: [Link]
Sources
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4 [sigmaaldrich.com]
- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
